molecular formula C7H4ClIN2 B1418892 6-Chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 885275-59-2

6-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1418892
CAS No.: 885275-59-2
M. Wt: 278.48 g/mol
InChI Key: IHTZNIKMBKFWHV-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct iodination of 6-chloroimidazo[1,2-a]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
6-Chloro-3-iodoimidazo[1,2-a]pyridine is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a vital role in developing targeted therapies for conditions such as cancer and other serious diseases. For instance, research indicates that derivatives of this compound exhibit potent inhibitory activity against FLT3-ITD kinase, a key target in acute myeloid leukemia (AML) treatment, demonstrating IC50 values as low as 1 nM .

Clinical Relevance
The imidazo[1,2-a]pyridine scaffold has been linked to several clinically relevant drugs. Compounds derived from this structure are known to possess diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties . Notably, imidazo[1,2-a]pyridine derivatives are being explored for their potential in treating Alzheimer’s disease by inhibiting amyloid plaque formation .

Biological Research

Mechanistic Studies
In biological research, this compound is employed to investigate the mechanisms of action of specific enzymes and receptors. This compound aids researchers in understanding complex biological pathways that are pivotal for drug development and therapeutic interventions.

Enzyme Inhibition
Studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . For example, a derivative with a biphenyl side chain demonstrated significant AChE inhibition with an IC50 value of 79 µM .

Material Science

Development of Novel Materials
This compound is also significant in material science for creating advanced materials with unique properties. Its applications include the development of conducting polymers and advanced coatings that can be utilized in electronics and nanotechnology .

Agrochemicals

Pesticide Formulation
this compound is involved in formulating agrochemicals such as pesticides and herbicides. Its incorporation into these products enhances their efficacy and contributes to more effective agricultural practices.

Diagnostic Tools

Imaging Agents
In the realm of diagnostics, this compound is being explored for developing imaging agents that improve the accuracy of medical diagnoses. For instance, its derivatives have shown promise as amyloid-specific imaging agents for detecting plaque deposition in Alzheimer’s disease patients .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentKey intermediate for drug synthesis; targeting cancer therapiesFLT3 kinase inhibitors for AML
Biological ResearchMechanistic studies on enzyme/receptor interactionsAChE inhibitors for neurodegenerative diseases
Material ScienceCreation of novel materials with unique propertiesConducting polymers and coatings
AgrochemicalsFormulation of pesticides/herbicidesEnhanced crop protection
Diagnostic ToolsDevelopment of imaging agentsAmyloid plaque detection in Alzheimer’s disease

Case Studies

  • FLT3 Inhibitors in AML
    • A study evaluated various heterocycles as potential FLT3 inhibitors. The results indicated that compounds based on imidazo[1,2-a]pyridine exhibited high potency against FLT3 mutations common in AML patients .
  • AChE Inhibition
    • Research on imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit AChE effectively. The strongest inhibitor identified had an IC50 value of 79 µM , highlighting the compound's potential in treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate for various chemical transformations and potential biological applications .

Biological Activity

6-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, featuring both chlorine and iodine substituents, enhances its potential biological activity. This article explores the biological activities of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4ClIN2
  • Molecular Weight : 278.48 g/mol
  • CAS Number : 885275-59-2

Medicinal Chemistry Applications

This compound has been identified as a promising scaffold for the development of various pharmaceutical agents, particularly in the treatment of central nervous system disorders and cancer. Its halogen substituents may enhance its binding affinity to biological targets, making it an attractive candidate for further research.

Anticancer Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, a study evaluated several 6-substituted imidazo[1,2-a]pyridine analogs for their ability to inhibit Rab geranylgeranyl transferase (RGGT), a key enzyme in cancer cell proliferation. The most active compounds displayed cytotoxic effects against human cervical carcinoma HeLa cells with IC50 values indicating high potency (IC50 < 150 μM) .

Table 1: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (μM)Activity
1a< 150Highly Cytotoxic
1b386Moderate Cytotoxic
1c735Low Cytotoxicity

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. A derivative exhibited an IC50 value of 79 µM against AChE, indicating potential in treating neurodegenerative diseases . Additionally, other studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit both AChE and butyrylcholinesterase (BChE), suggesting a broad spectrum of cholinergic activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen atoms enhance the compound's binding affinity to enzymes and receptors involved in various biological pathways. For instance, the inhibition of RGGT disrupts the prenylation process essential for the localization and function of certain proteins involved in cancer progression .

Case Studies

In one notable study, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-mycobacterial properties. The results indicated that specific modifications at the C6 position significantly affected biological activity, highlighting the importance of structural variations in developing effective therapeutics .

Properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTZNIKMBKFWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672186
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-59-2
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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